molecular formula C5H5NO2S B075986 Methyl thiazole-5-carboxylate CAS No. 14527-44-7

Methyl thiazole-5-carboxylate

Cat. No.: B075986
CAS No.: 14527-44-7
M. Wt: 143.17 g/mol
InChI Key: XDIBWBYTRTUUBJ-UHFFFAOYSA-N
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Description

Methyl thiazole-5-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with a carboxylate group at the 5-position and a methyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol to form 4-ethoxycarbonyl-5-acylthiazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: Methyl thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl thiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a thiazole ring with a methyl group at the second position and a carboxylate group at the fifth position. Its molecular formula is C6H6N2O2SC_6H_6N_2O_2S with a molecular weight of 158.19 g/mol. This structural configuration contributes to its biochemical interactions and biological efficacy.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study evaluating thiazole derivatives, it was found that this compound exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus16 µg/mL
This compoundB. subtilis32 µg/mL

Antifungal Activity

The compound also shows moderate antifungal activity against Candida albicans, with studies indicating a significant reduction in fungal growth at certain concentrations .

Antiviral Activity

Research has highlighted the antiviral potential of this compound derivatives against viruses such as the yellow fever virus. A series of analogues were synthesized to improve metabolic stability and therapeutic indices, resulting in enhanced antiviral potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to decreased production of uric acid, making it potentially useful in treating conditions like gout .
  • Cell Cycle Disruption : In cancer cells, this compound can induce multipolar spindle formation by inhibiting proteins like HSET (KIFC1), leading to aberrant cell division and apoptosis .
  • Antioxidant Properties : Some derivatives have shown antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models .

Study on Hyperglycemia

A notable case study investigated the protective effects of thiazole derivatives, including this compound, against hyperglycemia in diabetic models. The study demonstrated significant improvements in insulin sensitivity and lipid profiles in treated animals compared to controls .

Anticancer Activity Assessment

In vitro studies have shown that this compound derivatives exhibit potent anticancer activity across various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values from these studies indicate that some derivatives are comparable or superior to conventional chemotherapeutics like cisplatin .

Cell LineCompoundIC50 (µM)
MDA-MB-231Methyl thiazole derivative15
HeLaMethyl thiazole derivative10

Properties

IUPAC Name

methyl 1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIBWBYTRTUUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20317869
Record name Methyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14527-44-7
Record name 14527-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 2.15 g of isoamyl nitrite and 10 ml of dioxane was stirred at 80° C. under a nitrogen atmosphere. A solution of 1.23 g of 2-aminothiazole-5-carboxylic acid methyl ester (8-3) in 20 ml of dioxane was added drop wise. The mixture was refluxed for 2 hours. After cooling to room temperature 30 ml of ethyl acetate was added. The mixture was washed with brine and dried and the solvent evaporated under reduced pressure. The crude product is purified on silica, yielding 0.54 g (48%) of thiazol 5-carboxylic acid methyl ester (8-4).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2-aminothiazole-5-carboxylate (79 g, 0.5 mol) was added over a period of 2 hours to a boiling solution of amyl nitrite (117.0 g, 1.0 mol) in dioxan (1 liter). After refluxing for a further half hour, the solvent was removed under reduced pressure and the residue was steam distilled to give a yellow oil which, on trituration with petroleum ether, gave the desired product as a white solid (32.0 g), m.pt. 68° C.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some synthetic approaches to obtain Methyl thiazole-5-carboxylate derivatives?

A: Several methods have been explored for the synthesis of this compound derivatives. One approach involves using substituted benzenecarbothioamides as starting materials. For instance, reacting 4-hydroxybenzenecarbothioamide with ethyl-2-chloroacetoacetate yields 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in the synthesis of Febuxostat. [] This method offers advantages over previous approaches by avoiding the use of hazardous hydrogen sulfide and high-pressure equipment. []

Q2: Can you explain the role of this compound in studying enzyme activity?

A: this compound plays a crucial role as a ligand in structural biology studies. For instance, a complex of 2-methyl-thiazole-5 carboxylate-AMP bound to a double mutant (H333A/I334A) of benzoate coenzyme A ligase has been crystallized and analyzed. [] This research provides valuable insights into the enzyme's active site and its interaction with substrates, contributing to a better understanding of its catalytic mechanism.

Q3: How does the introduction of a furan ring influence the biological activity of thiazole derivatives?

A: Research indicates that incorporating a furan ring into the structure of thiazole derivatives can enhance their antimicrobial properties. Specifically, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has proven useful as a building block for synthesizing new heterocyclic compounds with promising antimicrobial activity. []

Q4: What is the significance of exploring novel heterocycles incorporating the thiazole moiety?

A: The synthesis and characterization of new heterocyclic systems, such as benzoxepino[3,4-d]thiazole and benzothiepino[3,4-d]thiazole, represent significant advancements in medicinal chemistry. [] These novel compounds, derived from readily available starting materials like ethyl 2-phenyl-4-methyl-thiazole-5-carboxylate, hold potential for diverse biological activities and provide new avenues for drug discovery. []

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